

Application Notes and Protocols: Measuring Membrane Potential in Liposomes using Oxonol VI

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **Oxonol VI**, a fluorescent anionic dye, to measure membrane potential in liposomes. This method is particularly useful for studying the activity of reconstituted ion channels, pumps, and transporters in a controlled lipid bilayer environment.

Introduction to Oxonol VI

Oxonol VI is a slow-response, lipophilic anionic dye used to measure transmembrane potential. Its fluorescence is dependent on its partitioning between the aqueous medium and the lipid membrane. In the presence of an inside-positive membrane potential, the negatively charged **Oxonol VI** dye accumulates within the liposomes.[1][2] This accumulation leads to an increase in fluorescence intensity, which can be correlated to the magnitude of the membrane potential.[1][2] Conversely, membrane hyperpolarization results in a decrease in fluorescence.

[3] This characteristic makes **Oxonol VI** a valuable tool for assessing the activity of membrane proteins that translocate charge, such as the (Na+ + K+)-ATPase.

Key Properties of Oxonol VI



A summary of the key spectral and physical properties of **Oxonol VI** is presented in the table below.

Property	Value
Excitation Wavelength	599 nm - 614 nm
Emission Wavelength	634 nm - 646 nm
Molecular Weight	316.35
Solubility	DMSO, Ethanol
Storage (Stock Solution)	-20°C to -80°C, protected from light

Experimental Protocols

This section details the necessary protocols for preparing liposomes and conducting membrane potential assays using **Oxonol VI**.

Liposome Preparation by Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing unilamellar liposomes.

Materials:

- Phospholipids (e.g., DOPC, POPC)
- Chloroform or a chloroform:methanol mixture
- · Round-bottom flask
- Rotary evaporator
- Hydration buffer (e.g., HEPES buffer)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)



Protocol:

• Lipid Film Formation:

- Dissolve the desired lipids in chloroform or a suitable organic solvent mixture in a roundbottom flask.
- Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
- Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 30 minutes to remove any residual solvent.

Hydration:

- Warm the hydration buffer to a temperature above the lipid transition temperature (Tm).
- Add the warm buffer to the flask containing the lipid film and hydrate for approximately 1 hour with gentle agitation. This process typically forms multilamellar vesicles (MLVs).
- Vesicle Sizing (Extrusion):
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 - Pass the suspension multiple times (e.g., 10-20 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the lipid Tm.
 - The resulting suspension will contain large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

Membrane Potential Measurement with Oxonol VI

This protocol outlines the steps for measuring changes in membrane potential in prepared liposomes.

Materials:



- Oxonol VI stock solution (e.g., 3.16 mM in ethanol or 0.32 M in DMSO)
- Prepared liposome suspension
- · Assay buffer
- Fluorometer with appropriate excitation and emission filters
- Cuvette

Protocol:

- Prepare Oxonol VI Working Solution:
 - Dilute the Oxonol VI stock solution to a working concentration. For example, a 3.16 mM stock in ethanol can be diluted in a mixture of ethanol and water (1:5 v/v) to achieve a final concentration in the cuvette between 10-500 nM. A final concentration of 0.15 μM has also been reported.
- Fluorometer Setup:
 - Set the fluorometer to the appropriate excitation and emission wavelengths for Oxonol VI (e.g., Ex: 614 nm, Em: 646 nm).
 - Equilibrate the cuvette with the assay buffer to the desired experimental temperature (e.g., 20°C).
- Measurement:
 - Measure the background fluorescence of the buffer.
 - Add the Oxonol VI working solution to the cuvette and allow the signal to stabilize.
 - Add a small volume of the liposome suspension to the cuvette and monitor the fluorescence until a stable baseline is achieved.
 - Initiate the event that is expected to generate a membrane potential (e.g., addition of ATP to activate a reconstituted ion pump).



 Continuously record the fluorescence signal to observe changes over time. An increase in fluorescence indicates the formation of an inside-positive membrane potential.

Data Presentation and Calibration

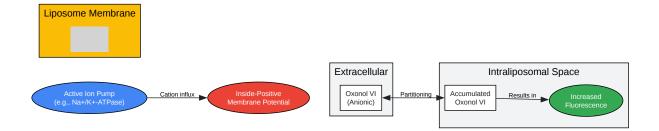
Quantitative data from a typical experiment are summarized below.

Parameter	Concentration/Value
Oxonol VI Stock Solution	0.32 M in DMSO or 3.16 mM in Ethanol
Oxonol VI Final Concentration	10 - 500 nM (e.g., 0.15 μM)
Liposome Concentration	0.5 - 10 mg/mL
Typical Observed Potential	Up to 150-200 mV (inside-positive)

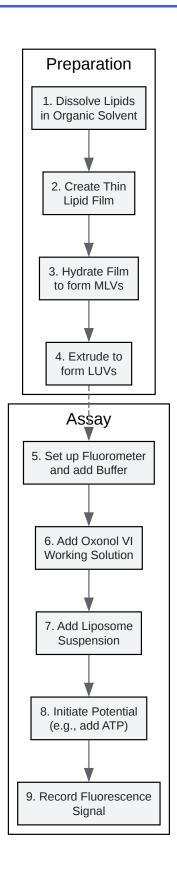
To quantify the fluorescence change in terms of millivolts (mV), a calibration curve can be generated by inducing a known membrane potential. This is commonly achieved by creating a potassium diffusion potential in the presence of the potassium-specific ionophore, valinomycin.

Visualized Workflows and Mechanisms Signaling Pathway of Oxonol VI









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